molecular formula C10H14S B7800585 1-Methyl-4-propylsulfanylbenzene CAS No. 24599-52-8

1-Methyl-4-propylsulfanylbenzene

Cat. No.: B7800585
CAS No.: 24599-52-8
M. Wt: 166.29 g/mol
InChI Key: IXOMJZNGYMCDGN-UHFFFAOYSA-N
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Description

1-Methyl-4-propylsulfanylbenzene is an organic compound with the molecular formula C₁₀H₁₄S. It is a derivative of benzene, featuring a methyl group and a propylsulfanyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-propylsulfanylbenzene can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation:

  • Sulfurization: Propylbenzene can be treated with sulfur to introduce the propylsulfanyl group, followed by methylation to add the methyl group.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for efficient and scalable synthesis. These methods ensure high purity and yield of the final product.

Chemical Reactions Analysis

1-Methyl-4-propylsulfanylbenzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-methyl-4-propylsulfonylbenzene using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can convert the compound to 1-methyl-4-propylthiobenzene using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

Major Products Formed:

  • Oxidation: 1-Methyl-4-propylsulfonylbenzene

  • Reduction: 1-Methyl-4-propylthiobenzene

  • Substitution: Nitro- or bromo-substituted derivatives

Scientific Research Applications

1-Methyl-4-propylsulfanylbenzene has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-4-propylsulfanylbenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

1-Methyl-4-propylsulfanylbenzene is similar to other benzene derivatives with different substituents on the benzene ring. Some similar compounds include:

  • 1-Methyl-4-ethylsulfanylbenzene: Similar structure with an ethyl group instead of a propyl group.

  • 1-Methyl-4-phenylsulfanylbenzene: Similar structure with a phenyl group instead of a propyl group.

  • 1-Methyl-4-methoxybenzene: Similar structure with a methoxy group instead of a propylsulfanyl group.

Uniqueness: this compound is unique due to its specific combination of substituents, which influence its chemical reactivity and physical properties. This makes it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-methyl-4-propylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-3-8-11-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOMJZNGYMCDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344475
Record name 1-methyl-4-propylsulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24599-52-8
Record name 1-methyl-4-propylsulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYL P-TOLYL SULFIDE
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